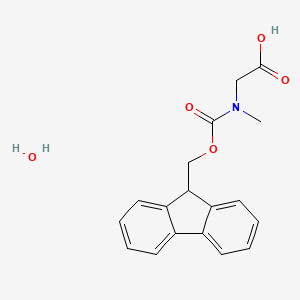

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSWOOWOONPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718283 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-70-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid, commonly known in the scientific community as Fmoc-Sar-OH or Fmoc-N-methylglycine, is a pivotal N-methylated amino acid derivative.[1] Its hydrated form is crucial for various applications, primarily in solid-phase peptide synthesis (SPPS).[2] The incorporation of N-methylated amino acids like Fmoc-Sar-OH into peptide chains is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by rendering them less susceptible to enzymatic degradation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of its hydrate form.

Chemical and Physical Properties

The chemical and physical properties of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid and its hydrate are summarized below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate | N/A |

| Synonyms | Fmoc-Sar-OH hydrate, Fmoc-N-methylglycine hydrate, Fmoc-sarcosine monohydrate | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Molecular Formula | C₁₈H₁₉NO₅ (Monohydrate) | [3] |

| Molecular Weight | 329.35 g/mol (Monohydrate) | [3] |

| C₁₈H₁₇NO₄ (Anhydrous) | [4][5] | |

| 311.33 g/mol (Anhydrous) | [4][5] | |

| CAS Number | 77128-70-2 (Anhydrous) | [4][5] |

| Melting Point | 95 - 121 °C (unspecified form) | [2][6] |

| pKa (Predicted) | 3.91 ± 0.10 | [4] |

| XLogP3 (Computed) | 2.8 | [7] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry | [4][8] |

Solubility

Fmoc-Sar-OH hydrate exhibits good solubility in polar aprotic solvents, which is a critical factor for its application in solid-phase peptide synthesis.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Commonly used solvent in SPPS. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (321.19 mM) | Ultrasonic assistance may be needed.[2] |

| Water | Sparingly soluble | N/A |

Synthesis and Purification

A general and effective method for the synthesis of Fmoc-N-methylated amino acids is via solid-phase synthesis, which offers advantages in terms of purification and handling. The following is a generalized protocol based on the Biron-Kessler method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]

Experimental Protocol: Solid-Phase Synthesis

-

Resin Swelling and Fmoc-Amino Acid Loading: The 2-CTC resin is swelled in a suitable solvent like dichloromethane (DCM). The corresponding Fmoc-amino acid is then loaded onto the resin in the presence of a base such as diisopropylethylamine (DIEA).

-

Fmoc Deprotection: The Fmoc protecting group of the loaded amino acid is removed using a solution of 20% piperidine in DMF to expose the secondary amine.

-

N-Methylation: The exposed amine is then methylated. This is a two-step process involving the introduction of an o-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[9]

-

o-NBS Deprotection: The o-NBS group is subsequently removed to yield the N-methylated amino acid still attached to the resin.

-

Fmoc Protection: The newly formed N-methyl amine is then protected with an Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base.[9]

-

Cleavage from Resin: The final Fmoc-N-methylated amino acid is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[9]

-

Work-up and Isolation of Hydrate: The cleavage solution is typically drained into water, leading to the precipitation of the product. The product can then be dissolved in a solvent like acetonitrile, and the solvent evaporated. To obtain the hydrate form specifically, the final product should be crystallized from a solvent system containing water, followed by air-drying or drying under controlled humidity.

Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of Fmoc-Sar-OH hydrate.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of Fmoc-protected amino acids.

General Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the compound.

-

Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of the mobile phases.

Analytical Workflow

Caption: General workflow for the HPLC analysis of Fmoc-Sar-OH hydrate.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methoxycarbonyl group, the N-methyl group, and the α-protons of the glycine backbone. The presence of water in the hydrate form may be observable as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching (if any residual non-methylated compound is present, though not expected for the pure compound), C-H stretching (aromatic and aliphatic), C=O stretching (carbonyls of the Fmoc and carboxylic acid groups), and C-O stretching. The presence of water of hydration will be indicated by a broad O-H stretching band typically in the region of 3200-3500 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the anhydrous form, [M+H]⁺ or [M-H]⁻, as the water molecule is typically lost during ionization.

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis.[2]

-

Peptidomimetics: Incorporation of Fmoc-Sar-OH into a peptide sequence creates a peptidomimetic with altered conformational properties and increased resistance to proteolytic degradation.[1]

-

Drug Development: The enhanced stability of peptides containing sarcosine residues makes them more attractive as drug candidates with improved pharmacokinetic profiles.[1]

-

Conformational Studies: The N-methylation restricts the conformational freedom of the peptide backbone, which can be utilized to study the relationship between peptide conformation and biological activity.

It is important to note that Fmoc-Sar-OH itself is not a biologically active molecule that participates in signaling pathways. Instead, it is a synthetic tool used to modify the properties of biologically active peptides.

Safety and Handling

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and use only outdoors or in a well-ventilated area (P271).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed at the recommended storage temperature.[4][8]

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic potential. Its well-defined chemical properties and established synthetic and analytical protocols make it an indispensable tool for researchers in peptide chemistry, drug discovery, and development. This guide provides the foundational knowledge required for the effective handling, synthesis, and analysis of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. FMOC-SARCOSINE MONOHYDRATE | 77128-70-2 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. FMOC-L-SARCOSINE | 77128-70-2 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid | C18H17NO4 | CID 688640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-Sar-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-N-methylglycine Hydrate: Structure, Synthesis, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Fmoc-N-methylglycine, also known as Fmoc-sarcosine (Fmoc-Sar-OH), is a pivotal N-methylated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[1][2][3] Its incorporation into peptide sequences is a key strategy for enhancing metabolic stability, increasing bioavailability, and modulating the conformational properties of peptide-based therapeutics.[2][4] The N-methyl group provides resistance to enzymatic degradation, a critical attribute for the development of effective peptide drugs.[2] This guide provides a comprehensive overview of its structure, quantitative properties, detailed synthesis protocols, and its application in peptide chemistry.

Structure and Physicochemical Properties

Fmoc-N-methylglycine is a derivative of glycine where the amine nitrogen is methylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] The Fmoc group is a base-labile protecting group, essential for the stepwise assembly of amino acids in SPPS.[3][5] The compound is typically available as a white to off-white crystalline powder and may exist in both anhydrous and hydrated forms.[2][3][6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Fmoc-N-methylglycine and its hydrate form.

| Property | Value | Form |

| CAS Number | 77128-70-2[1][2][3][7] | Both |

| Molecular Formula | C₁₈H₁₇NO₄[1][3][6][7] | Anhydrous |

| C₁₈H₁₉NO₅[8][9] | Hydrate | |

| Molecular Weight | 311.33 g/mol [1][6] | Anhydrous |

| 329.352 g/mol [8] | Hydrate | |

| Appearance | White to off-white powder/crystal[2][3][6] | Both |

| Melting Point | 95 - 121 °C (may decompose)[2][3][6] | Both |

| Solubility | Soluble in Dimethylformamide (DMF)[6] | Both |

| IUPAC Name | 2-[--INVALID-LINK--amino]acetic acid[8] | Anhydrous |

| 2-[--INVALID-LINK--amino]acetic acid; hydrate[8] | Hydrate | |

| SMILES | CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[1] | Anhydrous |

| CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O[8] | Hydrate | |

| Storage Temperature | 2 - 8 °C[6][10] | Both |

Synthesis of Fmoc-N-methyl-amino Acids

The synthesis of Fmoc-N-methylated amino acids can be achieved through various methods. A robust and effective strategy is the solid-phase synthesis based on the Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4][11] This approach allows for efficient methylation and subsequent Fmoc protection.

References

- 1. Fmoc-N-methylglycine | 77128-70-2 | FF47456 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. FMOC-SARCOSINE MONOHYDRATE | 77128-70-2 [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. N-Fmoc-N-methylglycine, 98% | Fisher Scientific [fishersci.ca]

- 9. H62806.14 [thermofisher.com]

- 10. Fmoc-Sar-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fmoc-Sarcosine Hydrate: Properties, Synthesis Protocols, and Applications

This technical guide provides comprehensive information on (9H-fluoren-9-yl)methoxycarbonyl-N-methylglycine, commonly known as Fmoc-Sarcosine. Intended for researchers, scientists, and professionals in drug development, this document details the chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in creating peptides with enhanced therapeutic potential.

Core Properties of Fmoc-Sarcosine

Fmoc-Sarcosine is an N-methylated amino acid derivative widely used as a building block in peptide synthesis. The presence of the N-methyl group on the glycine backbone provides unique characteristics to the resulting peptides, most notably increased metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, which can be easily removed under mild basic conditions, making it ideal for Fmoc-based solid-phase peptide synthesis.

Chemical and Physical Data

Quantitative data for Fmoc-Sarcosine are summarized in the table below. It is important to note that while the compound is often supplied as a hydrate, the monohydrate is the most commonly referenced form, sharing its primary CAS number with the anhydrous form in many supplier databases. Another CAS number, 212651-47-3, has been assigned to a hydrated form, though it is less frequently cited.

| Property | Value | Citations |

| CAS Number | 77128-70-2 (Monohydrate) | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][3][4] |

| Molecular Weight | 311.33 g/mol | [1][3][5][6][7] |

| Appearance | White to off-white powder or crystal | [3][4] |

| Melting Point | 95 - 121 °C | [1][3][4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][3] |

| Storage Temperature | 2 - 8 °C | [1][3][4] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Sarcosine is a key reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid resin support. The incorporation of sarcosine can enhance the properties of synthetic peptides for therapeutic applications.

Advantages of Incorporating Sarcosine

The primary advantages of using Fmoc-Sarcosine in peptide synthesis are rooted in the structural modification it introduces. The N-methyl group offers steric hindrance that can protect against enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug candidate.[2] Furthermore, the presence of N-alkylated amino acids like sarcosine can disrupt secondary structures and improve the solubility of the peptide chain.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-Sarcosine in a standard Fmoc-SPPS workflow.

General Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc-Sarcosine follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated below. This cycle is repeated for each amino acid in the desired sequence.

Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc group from the growing peptide chain attached to the resin.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

DMF (Peptide synthesis grade)

-

Isopropyl Alcohol (IPA)

-

Reaction vessel for SPPS

Procedure:

-

Wash the peptide-resin with DMF (3 times).

-

Add the deprotection solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 5-10 minutes at room temperature.[9]

-

Drain the deprotection solution.

-

Repeat steps 2-4.

-

Wash the resin thoroughly by alternating between DMF and IPA to remove residual piperidine.[9] A typical wash cycle is 3x DMF, 3x IPA, 3x DMF.

-

Confirm complete deprotection using a colorimetric test (e.g., Kaiser test).

Protocol 2: Coupling of Fmoc-Sarcosine

This protocol describes the activation of Fmoc-Sarcosine and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-Sarcosine

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

DMF (Peptide synthesis grade)

Reaction Mixture Components:

| Component | Molar Equivalents (relative to resin capacity) |

| Fmoc-Sarcosine | 3 - 5 eq. |

| HATU | 2.9 - 4.5 eq. |

| DIPEA | 6 - 7.5 eq. |

Procedure:

-

In a separate vial, dissolve Fmoc-Sarcosine (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated Fmoc-Sarcosine solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[1]

-

Monitor the coupling reaction for completion (e.g., using a negative Kaiser test).

-

Once complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups.

Materials:

-

Fully synthesized, N-terminally deprotected peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[1] Caution: TFA is highly corrosive.

-

Cold diethyl ether

Procedure:

-

Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the purified peptide under vacuum.

Applications and Biological Relevance

The use of Fmoc-Sarcosine is particularly valuable in the development of peptide-based therapeutics where stability is paramount.[3] Peptides incorporating sarcosine are being investigated in various fields, including oncology and immunology.[3]

While Fmoc-Sarcosine itself is a synthesis reagent, the resulting sarcosine-containing peptides can interact with biological systems. For instance, sarcosine (N-methylglycine) is known to be an inhibitor of the glycine transporter type 1 (GlyT1), which modulates glutamatergic neurotransmission via NMDA receptors.[10] Peptides designed with sarcosine may therefore have applications in neuroscience. Furthermore, peptides synthesized via Fmoc-SPPS have been shown to activate various intracellular signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell growth and proliferation.[11] The specific impact of a sarcosine-containing peptide would be sequence-dependent but could potentially influence these pathways.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. mdpi.com [mdpi.com]

- 11. Viral Fusion Peptides Induce Several Signal Transduction Pathway Activations That Are Essential for Interleukin-10 and Beta-Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-N-methylglycine Hydrate in DMF for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Fmoc-N-methylglycine hydrate, a critical reagent in solid-phase peptide synthesis (SPPS), within the widely used solvent N,N-Dimethylformamide (DMF). A thorough understanding of its solubility is paramount for optimizing peptide coupling reactions, ensuring the synthesis of high-purity peptides for therapeutic development.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of Fmoc-protected amino acids in a suitable solvent is a foundational step in SPPS. Inadequate solubility can lead to significant challenges, including:

-

Incomplete Reactions: Undissolved Fmoc-amino acids are unavailable for coupling to the growing peptide chain on the solid support, resulting in deletion sequences and impure final products.

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times and potentially leading to incomplete coupling.

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can diminish their effective concentration and impede their reactivity.

DMF is a polar aprotic solvent favored in SPPS for its exceptional ability to solvate a broad range of organic molecules, including protected amino acids.

Quantitative Solubility Data

| Compound | Solvent | Temperature | Reported Solubility | Concentration (mM) | Source |

| Fmoc-N-methylglycine hydrate | DMF | Not Specified | Soluble | Not Specified | [1] |

| Fmoc-Thr(tBu)-OH | DMF | Not Specified | "clearly soluble" | ~250 | [2] |

Note: The solubility of Fmoc-Thr(tBu)-OH is provided for context as an example of a related Fmoc-amino acid derivative.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of Fmoc-N-methylglycine hydrate in DMF under specific laboratory conditions, the following protocol is recommended.

Objective: To determine the saturation solubility of Fmoc-N-methylglycine hydrate in DMF at a controlled temperature.

Materials:

-

Fmoc-N-methylglycine hydrate

-

High-purity, amine-free DMF

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-N-methylglycine hydrate (e.g., 200 mg) into a series of vials.

-

To each vial, add a precise volume of DMF (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[2]

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[2]

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-N-methylglycine hydrate of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.[2]

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.[2]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[2]

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Workflow for Fmoc-N-methylglycine in Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the typical workflow for the utilization of Fmoc-N-methylglycine in an SPPS cycle.

Caption: Workflow for Fmoc-N-methylglycine in SPPS.

Troubleshooting Solubility Issues

In instances where solubility challenges arise with Fmoc-amino acids, including Fmoc-N-methylglycine hydrate, several strategies can be employed:

-

Solvent Mixtures: The addition of a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), can enhance solubility.[3]

-

Gentle Heating: Carefully warming the solution to approximately 37°C can improve the solubility of sparingly soluble Fmoc-amino acids. However, prolonged or excessive heating should be avoided to prevent potential degradation.[3]

-

Sonication: Applying ultrasonic agitation for 5-10 minutes can aid in the dissolution of suspended solids.[3]

-

High-Quality DMF: It is crucial to use high-purity, amine-free DMF, as the presence of impurities can negatively impact solubility and subsequent reactions.[3]

By understanding the solubility characteristics and employing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can optimize the use of Fmoc-N-methylglycine hydrate in the synthesis of peptides, contributing to the advancement of novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-MeGly-OH Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Fmoc-N-methylglycine hydrate (Fmoc-MeGly-OH hydrate), a key building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated amino acids into peptide sequences. N-methylation is a critical modification in peptide drug design, often leading to improved metabolic stability, membrane permeability, and conformational control. This document details the available physicochemical data, experimental protocols for its characterization and use, and logical workflows for its synthesis and application in peptide chemistry.

Core Physical and Chemical Properties

Fmoc-MeGly-OH is also known as Fmoc-Sarcosine (Fmoc-Sar-OH). The compound is available in both anhydrous and hydrated forms. This guide focuses on the hydrate, though comparative data for the anhydrous form is provided where specific data for the hydrate is unavailable.

Structure and Identification

-

IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid hydrate

-

Synonyms: Fmoc-Sarcosine hydrate, Fmoc-Sar-OH hydrate, Fmoc-N-methylglycine hydrate[1]

-

Chemical Structure: (Image of the chemical structure of Fmoc-MeGly-OH would be placed here in a full document)

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Fmoc-MeGly-OH hydrate and its anhydrous form for comparison.

| Property | Fmoc-MeGly-OH Hydrate | Fmoc-MeGly-OH (Anhydrous) |

| CAS Number | 212651-47-3 | 77128-70-2 |

| Molecular Formula | C₁₈H₁₉NO₅ | C₁₈H₁₇NO₄ |

| Molecular Weight | 329.35 g/mol | 311.33 g/mol |

| Appearance | White to off-white powder/crystal | White to off-white powder |

| Melting Point | 117.0 - 121.0 °C | 95 - 120 °C |

| Solubility | Soluble in DMF | Soluble in DMSO (≥29.7 mg/mL), EtOH (≥25 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in H₂O.[2] |

| Storage Temperature | 2-8°C | 2-8°C |

Experimental Protocols

Detailed methodologies for the characterization and use of Fmoc-MeGly-OH hydrate are crucial for reproducible research and development.

Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in an amino acid hydrate.

Principle: The Karl Fischer titration is a highly specific method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of a base and an alcohol.

Reagents and Equipment:

-

Karl Fischer Titrator (Volumetric or Coulometric)

-

Karl Fischer Reagent (e.g., CombiTitrant)

-

Anhydrous Methanol or other suitable solvent

-

Fmoc-MeGly-OH hydrate sample

-

Analytical Balance

Procedure (Volumetric Titration):

-

Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel.

-

Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

-

Sample Addition: Accurately weigh a sample of Fmoc-MeGly-OH hydrate (typically 50-100 mg) and quickly add it to the conditioned titration vessel.

-

Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Note: Due to the poor solubility of some amino acids in alcohols, the use of a solubilizer like formamide or performing the titration at an elevated temperature might be necessary to ensure complete water extraction.

Incorporation of Fmoc-MeGly-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-MeGly-OH to a resin-bound peptide.

Reagents and Equipment:

-

Peptide synthesis vessel

-

Shaker

-

Source of inert gas (Nitrogen or Argon)

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (v/v)

-

Fmoc-MeGly-OH

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-MeGly-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagents HATU (3-5 eq.) and HOAt (3-5 eq.).

-

Add the base DIPEA (6-10 eq.) and allow the mixture to pre-activate for a few minutes.

-

-

Coupling:

-

Add the activated Fmoc-MeGly-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or double coupling.[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

-

Confirmation of Coupling: A qualitative ninhydrin test can be performed. A negative result (yellow beads) indicates a successful coupling.

Synthesis of Fmoc-N-Methylglycine

This protocol describes a method for the N-methylation of Fmoc-glycine, adapted from solid-phase synthesis strategies.[4]

Principle: The synthesis involves the protection of the carboxylic acid on a solid support, followed by N-methylation and subsequent cleavage from the support.

Reagents and Equipment:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Gly-OH

-

DIPEA

-

DCM

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

N-Methylpyrrolidone (NMP)

-

Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Gly-OH onto 2-CTC Resin: Swell the 2-CTC resin in DCM. Add a solution of Fmoc-Gly-OH and DIPEA in DCM and react for 2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Nosyl Protection: React the free amine on the resin with o-NBS-Cl and collidine in NMP.

-

N-Methylation: Treat the nosyl-protected glycine on the resin with a methylating agent and a base (e.g., DBU/LiCl).

-

Nosyl Deprotection: Remove the nosyl group using a solution of thiophenol and DBU in NMP.

-

Fmoc Protection: Re-protect the now N-methylated amine with Fmoc-OSu and DIPEA in DCM.

-

Cleavage from Resin: Cleave the final product from the resin using a dilute solution of TFA in DCM (e.g., 1% TFA). This mild condition cleaves the product from the 2-CTC resin without removing acid-labile side-chain protecting groups if present.

Mandatory Visualizations

Logical Workflow for the Synthesis of Fmoc-MeGly-OH

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

Spectroscopic Data

Due to the limited availability of specific spectroscopic data for the hydrate form, the following data is based on the anhydrous form of Fmoc-MeGly-OH or closely related compounds. The presence of water in the hydrate would primarily manifest as a broad absorption band in the O-H stretching region of the IR spectrum (around 3200-3500 cm⁻¹).

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of Fmoc-Gly-OH in DMSO-d₆ shows characteristic peaks for the fluorenyl group protons between 7.3 and 7.9 ppm, the CH and CH₂ protons of the fluorenylmethoxy group around 4.2-4.3 ppm, and the α-protons of the glycine moiety. For Fmoc-MeGly-OH, an additional singlet corresponding to the N-methyl protons would be expected, typically in the range of 2.5-3.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-protected amino acids is characterized by:

-

N-H Stretch: Around 3300 cm⁻¹ (absent in Fmoc-MeGly-OH).

-

C-H Stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=O Stretch (urethane and carboxylic acid): Strong absorptions in the region of 1680-1750 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. For the hydrate , a broad absorption band corresponding to the O-H stretching of water molecules is expected in the 3200-3500 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of Fmoc-MeGly-OH would show a molecular ion peak corresponding to its molecular weight. For the anhydrous form, this would be at m/z 311.33 [M]⁺ or 312.34 [M+H]⁺. For the hydrate, the water molecule is typically lost in the mass spectrometer, so the observed mass would likely be that of the anhydrous molecule. Common fragmentation patterns involve the loss of the Fmoc group (222.07 g/mol ) or cleavage to produce the dibenzofulvene cation (m/z 178).

References

Introduction: The Strategic Value of N-Methylation in Peptide Science

An In-depth Technical Guide to N-Methylated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often constrained by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of the amide proton on a peptide's backbone with a methyl group, is a powerful and widely adopted strategy to overcome these limitations.[3][4] This modification introduces profound changes to the physicochemical and biological properties of a peptide, including its stability, conformation, and ability to cross biological membranes.[5][6][7]

By strategically incorporating N-methylated amino acids, researchers can fine-tune peptide properties to create more robust and effective therapeutic candidates.[8][9] This guide provides a comprehensive technical overview of N-methylated amino acids, covering their fundamental principles, impact on peptide properties, synthetic methodologies, and analytical characterization.

Core Principles: Structural and Energetic Consequences of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone has several fundamental consequences:

-

Steric Hindrance and Conformational Restriction : The methyl group adds steric bulk that restricts rotation around the peptide bond, limiting the available conformational space.[5] This can lock the peptide into a more rigid, bioactive conformation, potentially enhancing receptor affinity and selectivity.[4][10]

-

Elimination of Hydrogen Bond Donor : N-methylation removes the amide proton, a critical hydrogen bond donor.[5] This disruption of hydrogen bonding patterns reduces the peptide's polarity and increases its lipophilicity.[5]

-

Cis/Trans Isomerization : The steric clash between the N-methyl group and adjacent side chains can lower the energy barrier for cis-trans isomerization of the amide bond. This can favor a cis amide bond conformation, which is typically disfavored in unmodified peptides but can be crucial for mimicking specific protein turns or for optimal receptor engagement.[10][11]

Key Advantages in Peptide Drug Development

The structural changes induced by N-methylation translate into significant advantages for drug development.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][4] Proteases recognize and bind to the peptide backbone through hydrogen bonding; the N-methyl group acts as a steric shield, physically blocking the enzyme's access to the scissile amide bond and disrupting these recognition patterns.[3] This protection can extend beyond the modification site, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[3] This enhanced stability leads to a longer in vivo half-life for peptide therapeutics.[12]

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Improved Membrane Permeability and Oral Bioavailability

N-methylation enhances a peptide's ability to cross cell membranes by reducing its hydrogen bonding capacity, which in turn increases lipophilicity.[5][13] This is a critical factor for improving passive diffusion across hydrophobic barriers like the intestinal epithelium and the blood-brain barrier.[12][14] The strategic use of multiple N-methylations has been shown to dramatically improve the intestinal permeability and oral bioavailability of peptides, a significant step toward developing orally administered peptide drugs.[15][16][17]

Conformational Control and Receptor Selectivity

By restricting the peptide's conformational flexibility, N-methylation can pre-organize it into a structure that is optimal for binding to a specific receptor.[10] This can lead to increased potency and, importantly, enhanced selectivity for different receptor subtypes.[14][17] For instance, a full N-methyl scan of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity toward different integrin subtypes.[17]

Data Presentation: Quantitative Impact of N-Methylation

The effects of N-methylation on peptide properties have been quantified in numerous studies. The following tables summarize key data for easy comparison.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

|---|---|---|---|---|---|

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [3] |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [3] |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [3] |

| Peptide A | Unmodified | Human Serum | 15 minutes | - | [10] |

| Peptide A | N-methylated at P1 | Human Serum | 120 minutes | 8 |[10] |

Table 2: Effect of N-Methylation on Membrane Permeability

| Peptide | Modification | Assay | Permeability Coefficient | Reference |

|---|---|---|---|---|

| Cyclic Hexa-alanine Peptides | Various (1-5 N-Me groups) | Caco-2 | Papp < 1 x 10⁻⁶ cm/s (poor) to > 1 x 10⁻⁵ cm/s (high) | [15][16] |

| Unmodified Peptide C | None | PAMPA | 0.5 x 10⁻⁶ cm/s | [10] |

| N-Me-Peptide C | 1 site | PAMPA | 2.1 x 10⁻⁶ cm/s | [10] |

| N-Me-Peptide C | 2 sites | PAMPA | 4.8 x 10⁻⁶ cm/s |[10] |

Synthetic Methodologies and Challenges

The synthesis of N-methylated peptides presents notable challenges primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group.[5] This makes the coupling step in solid-phase peptide synthesis (SPPS) particularly difficult, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[5][18]

Experimental Protocol: SPPS Coupling of Fmoc-N-Methyl Amino Acids using HATU

Specialized, highly efficient coupling reagents are required to overcome the low reactivity of N-methylated amines. [14]HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and effective reagent. [14] Materials:

-

Fmoc-protected solid-phase resin (pre-swollen in DMF or NMP)

-

Fmoc-N-methyl amino acid (4 equivalents based on resin substitution)

-

HATU (4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8 equivalents)

-

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Ensure the resin is swollen in DMF or NMP and the N-terminal Fmoc group of the growing peptide chain has been removed using standard procedures (e.g., 20% piperidine in DMF). [14]2. Activation Solution: In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 4 equivalents of HATU in DMF or NMP. [14]3. Add 8 equivalents of DIEA to the activation solution. [14]4. Pre-activation: Mix the solution at room temperature for 5 minutes. [14]5. Coupling: Add the activated amino acid solution to the resin in the reaction vessel. [14]6. Agitate the resin suspension at room temperature for at least one hour. Extended reaction times or double coupling may be necessary. [14]7. Monitoring: Check for reaction completion using a qualitative test. The bromophenol blue test is recommended, as the ninhydrin test gives a weak or no color change with secondary amines. [14] * Bromophenol Blue Test: A small sample of washed resin beads will turn yellow if coupling is complete, but will remain blue or green if free amines are still present. [14]8. Washing: Once coupling is complete, filter the resin and wash thoroughly with fresh solvent (e.g., DMF, DCM) to remove excess reagents. [14]

Experimental Protocol: On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated building blocks is to perform the methylation directly on the resin-bound peptide. [13][19]A common three-step method involves sulfonylation, methylation, and desulfonylation. [19] Materials:

-

Peptide-resin with a free N-terminal amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

N,N-dimethylaminopyridine (DMAP) or collidine

-

Methyl iodide (MeI) or dimethyl sulfate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

NMP or DMF

Procedure:

-

Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a base like DMAP or collidine in NMP to protect the N-terminal amine as a sulfonamide. [19]2. Methylation: Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., DBU) to the resin. The sulfonamide is alkylated on the nitrogen. [19]3. Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in NMP, revealing the newly formed N-methyl amine, ready for the next coupling step. [19]

Analytical Characterization

The unique properties of N-methylated peptides also introduce complexities in their analysis. A multi-technique approach is essential for comprehensive characterization. [20]

Experimental Protocol: Purification and Purity Assessment by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying and assessing the purity of synthetic peptides. [3][21] Instrumentation & Reagents:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). [20]* Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. [20][21]* Mobile Phase B: 0.1% TFA in acetonitrile. [20]* Detector: UV detector set to 214 nm (for the peptide backbone) and 280 nm (for aromatic residues). [21] Procedure:

-

Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL. [21]2. Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min. [20]3. Analysis Consideration: N-methylated peptides often exhibit peak broadening or the appearance of two distinct peaks for a single compound. This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond. [20]Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks into a single, sharper peak, simplifying purity assessment. [20][21]4. Purity Calculation: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main product peak by the total area of all peaks. [21]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential to confirm that the correct peptide has been synthesized. [3][22] Procedure:

-

Technique: Electrospray Ionization (ESI) is typically used, often coupled directly with HPLC (LC-MS). [21]2. Analysis: The full scan (MS1) spectrum is analyzed to confirm that the observed molecular weight matches the calculated theoretical mass of the N-methylated peptide. The addition of a methyl group (-CH₂) instead of a proton (-H) results in a mass increase of 14.01565 Da per methylation site compared to the unmodified peptide.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the 3D structure and conformational dynamics of the peptide in solution. [20][22] Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). [20]2. 1D ¹H NMR: Acquire a one-dimensional proton spectrum. The N-methyl group will typically appear as a distinct singlet between 2.5 and 3.5 ppm. [20]3. 2D NMR: Techniques like COSY, TOCSY, and NOESY are used to assign all proton resonances and to determine the peptide's conformation, including observing through-space correlations (NOEs) that can confirm the presence of cis amide bonds and specific secondary structures.

Conclusion

N-methylation is a cornerstone of modern peptide chemistry, offering a robust method to enhance the drug-like properties of peptide therapeutics. [5][8]By improving proteolytic stability, increasing membrane permeability, and allowing for conformational control, this modification directly addresses the primary liabilities of peptide-based drugs. [3][10][16]While the synthesis and analysis of N-methylated peptides present unique challenges, the specialized protocols and analytical strategies outlined in this guide provide a framework for researchers to successfully navigate these complexities. The strategic application of N-methylation will continue to be a critical tool in unlocking the full therapeutic potential of peptides.

References

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. lifetein.com [lifetein.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

N-Methylation: A Paradigm Shift in Peptide Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and potency, has historically been hampered by inherent pharmacological weaknesses. Poor metabolic stability, low cell permeability, and conformational flexibility often consign these potent molecules to limited clinical utility. N-methylation, the strategic addition of a methyl group to the amide nitrogen of the peptide backbone, has emerged as a transformative strategy to systematically address these liabilities. This modification can significantly enhance the "drug-like" properties of peptide candidates, paving the way for a new generation of more robust and effective peptide-based therapeutics.[1][2]

This technical guide provides a comprehensive overview of the benefits of N-methylation for peptide drug candidates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Benefits of N-Methylation

N-methylation imparts a range of advantageous properties to peptide drug candidates, primarily by inducing localized conformational changes and providing steric hindrance. These modifications culminate in tangible improvements in key pharmacokinetic and pharmacodynamic parameters.

Enhanced Enzymatic Stability

One of the most significant advantages of N-methylation is the pronounced increase in resistance to proteolytic degradation.[3] Proteases, ubiquitous in biological systems, readily cleave peptide bonds, leading to rapid in vivo clearance. N-methylation shields these vulnerable bonds from enzymatic attack, primarily through two mechanisms:

-

Disruption of Enzyme Recognition: The methylation of the amide nitrogen eliminates a critical hydrogen bond donor, disrupting the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[3]

-

Steric Hindrance: The added methyl group physically obstructs the approach of the protease to the scissile amide bond.[4]

This enhanced stability translates to a significantly longer plasma half-life, a crucial attribute for extending the therapeutic window of peptide drugs.[5][6]

Improved Cell Permeability and Oral Bioavailability

A major obstacle for many peptide drugs is their inability to efficiently cross cell membranes, which severely limits their oral bioavailability. N-methylation can bolster a peptide's membrane permeability through several key mechanisms:

-

Reduced Hydrogen Bonding Capacity: The removal of the amide proton lessens the number of hydrogen bonds the peptide can form with surrounding water molecules. This reduces the energetic penalty required for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[3][7]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the cell membrane.[1][7]

-

Conformational Rigidity: N-methylation can lock the peptide into a more compact, membrane-permeable conformation, sometimes referred to as a "chameleon-like" effect where intramolecular hydrogen bonds are favored in a lipophilic environment.[8]

These factors can dramatically improve a peptide's ability to be absorbed through the gastrointestinal tract, opening the door for oral administration.[8][9][10]

Enhanced Receptor Selectivity and Affinity

The conformational constraints imposed by N-methylation can pre-organize the peptide into its bioactive conformation, leading to more favorable interactions with its target receptor. This can manifest as:

-

Increased Receptor Affinity: By reducing the entropic penalty of binding, N-methylation can lead to a higher binding affinity (lower Ki or IC50 values).[2]

-

Improved Receptor Subtype Selectivity: In cases where a peptide can bind to multiple receptor subtypes, N-methylation can favor a conformation that is selective for the desired target, thereby reducing off-target effects.[11]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the significant improvements in key pharmacokinetic and pharmacodynamic parameters conferred by N-methylation.

Table 1: Impact of N-Methylation on Peptide Stability

| Peptide Analog | Modification | Assay System | Half-life (t1/2) - Native | Half-life (t1/2) - N-Methylated | Fold Increase in Stability |

| Glutathione (GSH) Analog | N-methylation of Cysteine | Rat Plasma | 1 | 16.8 | 16.8 |

| Melanocortin Peptide | Cyclization and N-methylation | Plasma and BBMVs media | - | High stability | - |

| Peptide A | N-methylated at P1 | Human Serum | 15 minutes | 120 minutes | 8 |

| Peptide B | N-methylated at P2 | Human Serum | 35 minutes | > 240 minutes | > 6.8 |

Data compiled from multiple sources.[6][7][12]

Table 2: Impact of N-Methylation on Cell Permeability and Oral Bioavailability

| Peptide Analog | Modification | Permeability Assay | Papp (10-6 cm/s) - Native | Papp (10-6 cm/s) - N-Methylated | Oral Bioavailability (%F) - Native | Oral Bioavailability (%F) - N-Methylated |

| Somatostatin Analog | Tri-N-methylation | Caco-2 | - | 4 | <1% | 10% |

| Cyclic Hexapeptide | Tri-N-methylation | RRCK cells | 1.8 | 4.9 | - | 28% (rat) |

| Cyclic Peptide 1 | Designed N-methylation | Caco-2 | 1 | 21 | - | 33% (rat) |

Data compiled from multiple sources.[8][9][13][14]

Table 3: Impact of N-Methylation on Receptor Binding Affinity

| Peptide Analog | Target | Assay | IC50 / Ki - Native | IC50 / Ki - N-Methylated | Fold Change in Affinity |

| RGD Peptide | αvβ3 Integrin | Binding Assay | - | Slightly decreased | - |

| Somatostatin Analog | Somatostatin Receptors | Binding Assay | - | Maintained | - |

| R1 Peptide Analog | Plasmodium falciparum AMA1 | RBC Invasion Inhibition | ~10 µM | <1 µM | >10 |

Data compiled from multiple sources.[9][15]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by N-methylated peptides and a typical experimental workflow for their comparative analysis.

Caption: Signaling pathway of N-methylated somatostatin analogs.

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-methylated peptide drug candidates.

On-Resin N-Methylation of Peptides

This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.[2][8]

Materials:

-

Peptide-bound resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

2-Mercaptoethanol

-

Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

-

Potassium tert-butoxide (t-BuOK) or N,N-diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Sulfonylation: Swell the peptide-bound resin in DMF. Treat the resin with a solution of o-NBS-Cl and DIPEA in DMF for 1-2 hours at room temperature. Wash the resin thoroughly with DMF and DCM.

-

Methylation: Treat the sulfonated resin with a solution of MeOTs or MeI and t-BuOK or DBU in DMF for 1-2 hours at room temperature. Wash the resin with DMF and DCM.

-

Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF for 30 minutes at room temperature. Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: Cleave the N-methylated peptide from the resin and remove side-chain protecting groups using standard procedures (e.g., trifluoroacetic acid cocktail).

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[16][17][18]

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hank's Balanced Salt Solution (HBSS)

-

Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test peptide solution in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the apical chamber.

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[19][20][21][22]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test peptide and control compounds (e.g., verapamil for high metabolism, procainamide for low metabolism)

-

Acetonitrile (ACN) with an internal standard for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test peptide in phosphate buffer.

-

Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Sample Analysis: Quantify the remaining concentration of the parent peptide in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[23][24][25][26]

Materials:

-

Cell membranes or purified receptors expressing the target of interest

-

Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known affinity for the receptor

-

Unlabeled test peptide

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter or gamma counter

Procedure:

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. enamine.net [enamine.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. merckmillipore.com [merckmillipore.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. benchchem.com [benchchem.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. revvity.com [revvity.com]

The Strategic Incorporation of N-Methylation in Peptides: A Technical Guide to Fmoc-Sar-OH Hydrate

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylation into peptide backbones represents a pivotal strategy in medicinal chemistry, offering a pathway to enhanced therapeutic properties. This modification, specifically the substitution of an amide proton with a methyl group, can profoundly influence a peptide's conformational flexibility, proteolytic stability, and cell permeability. Among the various methods to achieve this, the use of N-methylated amino acid building blocks, such as Fmoc-Sar-OH hydrate (N-Fmoc-N-methylglycine), during solid-phase peptide synthesis (SPPS) is a widely adopted and effective approach. This technical guide provides an in-depth overview of the core principles, experimental protocols, and practical considerations for utilizing Fmoc-Sar-OH hydrate to introduce N-methylation, thereby empowering researchers to design and synthesize novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Core Concepts: The "Why" of N-Methylation with Fmoc-Sar-OH

The strategic incorporation of sarcosine (N-methylglycine) into a peptide sequence using the Fmoc-protected derivative offers several key advantages that address the inherent limitations of many native peptides as drug candidates.

Enhanced Metabolic Stability: One of the most significant benefits of N-methylation is the increased resistance of the peptide backbone to enzymatic degradation by proteases.[1][2] The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, thereby prolonging the in-vivo half-life of the peptide.

Improved Pharmacokinetic Profile: By increasing metabolic stability, N-methylation contributes to an improved overall pharmacokinetic profile. This can lead to reduced dosing frequency and improved patient compliance.

Modulation of Conformation and Bioactivity: The replacement of a hydrogen bond donor (the amide proton) with a non-polar methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to increased receptor affinity and selectivity.

Increased Cell Permeability: The introduction of N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes. This is a critical factor for targeting intracellular proteins.

Fmoc-Sar-OH, as a readily available and well-characterized building block, provides a straightforward and efficient means to introduce these beneficial properties during standard Fmoc-based SPPS.[2]

Quantitative Data Summary

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered N-methylated amino acids like Fmoc-Sar-OH. The following table summarizes representative data on the performance of various coupling reagents commonly used in SPPS. While specific yields can be sequence-dependent, this data provides a general comparison for challenging couplings.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Highly efficient for sterically hindered couplings; low risk of racemization.[3] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | A common and effective coupling reagent, though slightly less reactive than HATU for challenging couplings.[3] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Another highly effective reagent for hindered couplings, particularly for N-methylated amino acids. |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | A cost-effective option, but may require longer reaction times and can be less efficient for difficult couplings.[4] |

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Sar-OH

The following diagram illustrates a typical workflow for the manual or automated synthesis of a peptide containing an N-methylated residue using Fmoc-Sar-OH.

Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Sar-OH.

Detailed Protocol for Fmoc-Sar-OH Coupling

This protocol provides a generalized procedure for the manual coupling of Fmoc-Sar-OH onto a solid support. It is recommended to optimize conditions for specific sequences.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Sar-OH hydrate

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol

-

Bromophenol blue solution (for monitoring)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Fmoc-Sar-OH Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Sar-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to standard amino acids is often necessary.

-

-

Monitoring the Coupling Reaction:

-

The standard Kaiser (ninhydrin) test is not effective for monitoring the coupling of secondary amines like sarcosine.

-

Use the bromophenol blue test. A small sample of resin beads is washed and treated with the bromophenol blue solution. A blue color indicates the presence of unreacted secondary amines (incomplete coupling), while a yellow or green color indicates a complete or near-complete reaction.

-

If the coupling is incomplete, the coupling step should be repeated (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.

-

-

Continuation of Synthesis:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

-

Cleavage and Deprotection

-

After the complete peptide sequence is assembled, perform a final Fmoc deprotection.

-

Wash the resin extensively with DMF and then DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

N-methylated peptides often exhibit altered receptor binding and signaling properties. For instance, N-methylated analogs of somatostatin have been shown to modulate the activity of somatostatin receptors (SSTRs), which are G-protein coupled receptors involved in a variety of cellular processes, including the inhibition of hormone secretion and cell proliferation.

The following diagram illustrates a simplified signaling pathway initiated by the binding of a somatostatin analog to its receptor.

Caption: Simplified somatostatin receptor signaling pathway.

The logical relationship for deciding on a coupling strategy for Fmoc-Sar-OH is outlined in the diagram below.

Caption: Decision workflow for Fmoc-Sar-OH coupling.

Conclusion